molecular formula C15H18N2OS B5868428 6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione

Cat. No.: B5868428
M. Wt: 274.4 g/mol
InChI Key: XECKHDUGVHGEBX-BQYQJAHWSA-N
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Description

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an ethenyl chain, which is further connected to a dihydropyrimidine ring with a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    (E)-2-(3-(4-Hydroxyphenyl)ethenyl)-5,5-dimethylcyclohex-2-enylidene)malononitrile: Similar in having an ethenyl chain and aromatic ring but differs in the core structure.

Uniqueness

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2)10-12(16-14(19)17-15)8-7-11-5-4-6-13(9-11)18-3/h4-10H,1-3H3,(H2,16,17,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKHDUGVHGEBX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C/C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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